1-Hexyl-4-iodobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-hexyl-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17I/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTCAMDTUGSMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566777 | |
| Record name | 1-Hexyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62150-34-9 | |
| Record name | 1-Hexyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Aryl Iodides As Synthetic Intermediates and Precursors
Aryl iodides are highly valued as synthetic intermediates and precursors in organic chemistry. acs.org Their importance stems from the unique reactivity of the carbon-iodine (C-I) bond. This bond is the weakest among the carbon-halogen bonds, making aryl iodides more reactive than their chloro- and bromo- counterparts. wikipedia.org This enhanced reactivity allows them to readily participate in a wide array of chemical transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgfacs.website
Aryl iodides are fundamental substrates in numerous metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Ullmann condensations. acs.org These reactions are indispensable tools for synthesizing a vast range of organic molecules, from pharmaceuticals and agrochemicals to advanced materials. rsc.org Furthermore, aryl iodides can be used to generate organometallic reagents, such as Grignard reagents, and can act as precursors for hypervalent iodine compounds, which are powerful and selective oxidizing agents. acs.orgchemrxiv.org
Historical and Modern Perspectives on Iodoarene Reactivity and Applications
Historically, the utility of iodoarenes was recognized in reactions like the Ullmann condensation, which dates back to the early 20th century. However, the true potential of iodoarenes was unlocked with the advent of transition metal catalysis. The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized organic synthesis, and aryl iodides proved to be superior substrates for these transformations due to their high reactivity. wikipedia.org
In modern organic synthesis, the scope of iodoarene applications continues to expand. Researchers are constantly developing new catalytic systems, including those based on more abundant and less expensive metals like copper and iron, to further enhance the utility of aryl iodides. rsc.orgbeilstein-journals.org Recent advancements have also focused on harnessing the unique properties of iodoarenes in novel ways. For instance, gold-catalyzed cross-coupling reactions of aryl iodides are an emerging area of research. facs.websitenih.govsci-hub.se Additionally, the development of hypervalent iodine reagents derived from iodoarenes has provided chemists with a set of environmentally benign and highly selective oxidizing agents. chemrxiv.orgdiva-portal.orgorgsyn.orgmdpi.com
Positioning of Alkyl Substituted Iodobenzenes, Including 1 Hexyl 4 Iodobenzene, in Advanced Organic Synthesis
Established Synthetic Routes to 1-Alkyl-4-iodobenzenes
The introduction of an iodine atom onto an alkylbenzene framework is a fundamental transformation. Traditional methods often rely on multi-step sequences, while newer strategies aim for more direct and efficient C(sp²)–I bond formation.
Multi-Step Diazotization-Iodination Protocols for Para-Substituted Anilines
A classic and reliable method for the synthesis of 1-alkyl-4-iodobenzenes, such as this compound, involves the diazotization of the corresponding para-substituted aniline (B41778) followed by a Sandmeyer-type iodination reaction. cohlife.orgorganic-chemistry.org This process begins with the conversion of the primary aromatic amine, in this case, 4-hexylaniline, into a diazonium salt. This is typically achieved by treating the aniline with sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures. cohlife.org The resulting diazonium salt is often unstable and is used immediately in the subsequent step. ingentaconnect.comresearchgate.net
The diazonium salt is then treated with an iodide source, commonly potassium iodide, to replace the diazonium group with an iodine atom, yielding the desired this compound. cohlife.orgorganic-chemistry.org While effective, this method requires careful temperature control and handling of the potentially explosive diazonium intermediates. ingentaconnect.comresearchgate.net
| Reagent/Condition | Purpose |
| 4-Hexylaniline | Starting material |
| Sodium nitrite (NaNO₂) | Diazotizing agent |
| Hydrochloric acid (HCl) | Acidic medium for diazotization |
| Potassium iodide (KI) | Iodide source for Sandmeyer reaction |
| Low temperature (0-5 °C) | To stabilize the diazonium salt |
Alternative Strategies for C(sp²)–I Bond Formation in Substituted Aromatic Systems
Beyond the classical diazotization route, other strategies for forging the C(sp²)–I bond have been developed. Direct iodination of aromatic compounds can be challenging due to the low electrophilicity of iodine, often requiring harsh conditions and resulting in a mixture of isomers. thieme-connect.com However, methods utilizing more reactive iodinating agents or catalytic systems have shown promise.
Transition metal-catalyzed cross-coupling reactions represent a powerful alternative for constructing C-C and C-heteroatom bonds. rsc.org While often used to form bonds other than C-I, related methodologies can be adapted for iodination. Additionally, direct C-H activation and functionalization is an area of intense research, aiming to directly replace a hydrogen atom on the aromatic ring with iodine, thus offering a more atom-economical approach. rsc.orgnih.gov These methods, however, can face challenges in controlling regioselectivity, especially for substrates with multiple potential reaction sites.
Advanced Synthesis of Hypervalent Iodine(III) and Iodine(V) Reagents from this compound
This compound serves as a crucial precursor for the synthesis of hypervalent iodine reagents. These compounds, where the iodine atom exceeds the standard octet of electrons, are valuable as mild and selective oxidizing agents in a multitude of organic transformations. acs.orgarkat-usa.orgnih.govumich.eduresearchgate.net
Oxidative Functionalization to (Diacetoxyiodo)arenes and Analogues
The oxidation of iodoarenes to their corresponding (diacetoxyiodo)arenes is a common method to access stable and handleable iodine(III) reagents. nih.govnih.govmdpi.comorganic-chemistry.org For this compound, this transformation can be achieved using various oxidizing agents. A widely used method involves reacting the iodoarene with peracetic acid in acetic acid. cohlife.org This process typically requires elevated temperatures and extended reaction times. nih.govmdpi.com
Alternative and often safer methods have been developed. The use of urea-hydrogen peroxide adduct (UHP) in a mixture of acetic acid and acetic anhydride (B1165640) provides a milder route to (diacetoxyiodo)arenes. nih.gov Another approach utilizes sodium percarbonate as the oxidant in a ternary solvent system. nih.gov More recently, the use of sodium hypochlorite (B82951) pentahydrate has been reported as a safe, rapid, and inexpensive method for this oxidation. organic-chemistry.orgacs.org These methods often result in high yields of the desired product, which can sometimes be used without further purification. nih.gov
| Oxidizing System | Key Features |
| Peracetic acid/Acetic acid | Traditional method, requires careful temperature control. cohlife.orgnih.govmdpi.com |
| Urea-hydrogen peroxide (UHP)/AcOH/Ac₂O | Milder conditions, commercially available oxidant. nih.gov |
| Sodium percarbonate/Ac₂O/AcOH/CH₂Cl₂ | Efficient, often yields pure product directly. nih.gov |
| Sodium hypochlorite pentahydrate | Safe, rapid, and inexpensive. organic-chemistry.orgacs.org |
| m-Chloroperoxybenzoic acid (m-CPBA)/Acetic acid | Good for substrates with electron-withdrawing groups. organic-chemistry.org |
Preparation of Other Hypervalent Iodine Species with Tunable Reactivity
From (diacetoxyiodo)arenes, a variety of other hypervalent iodine(III) reagents with different reactivity profiles can be synthesized. For instance, treatment of (diacetoxyiodo)arenes with p-toluenesulfonic acid yields [hydroxy(tosyloxy)iodo]arenes, which are also potent oxidizing agents. nih.gov Similarly, reaction with trifluoroacetic acid can produce [bis(trifluoroacetoxy)iodo]arenes. organic-chemistry.org These transformations allow for the fine-tuning of the reagent's reactivity for specific synthetic applications. arkat-usa.org
The synthesis of hypervalent iodine(V) reagents from iodoarenes is also an important area of research. These compounds are even more powerful oxidizing agents. nsf.gov Methods for their preparation often involve a two-step, one-pot strategy, for example, using hydrogen peroxide as the terminal oxidant in the presence of a catalyst like ruthenium trichloride. nsf.gov Aerobic oxidation of iodoarenes has also been explored as a sustainable route to iodine(V) species. nsf.gov The development of mild and efficient methods for the synthesis of hypervalent iodine(V) fluorides using reagents like Selectfluor has also been reported. beilstein-journals.org
Methodological Advancements in Green and Sustainable Synthetic Approaches for Iodoarenes
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for the synthesis of iodoarenes. acs.org These approaches aim to reduce waste, avoid hazardous reagents, and utilize renewable resources. mdpi.comtandfonline.com
For the diazotization-iodination sequence, several greener alternatives have been proposed. The use of a reusable polymeric diazotization agent in water at room temperature offers a more sustainable option compared to traditional methods that use strong acids and organic solvents. thieme-connect.com Another approach employs a solid silica (B1680970) sulfuric acid catalyst for the diazotization, which can be easily separated and potentially reused. thieme-connect.com The use of acidic ionic liquids as both the solvent and proton source has also been explored, offering a milder and more efficient reaction medium. ijcce.ac.ir Some methods even achieve the synthesis of aryl iodides under solvent-free conditions by grinding the reactants together. kashanu.ac.ir
The development of catalytic methods for C-H iodination is another key area in green chemistry. tandfonline.com By directly converting a C-H bond to a C-I bond, these methods can significantly improve atom economy and reduce the number of synthetic steps. Furthermore, the use of environmentally friendly oxidants like molecular oxygen (from air) in conjunction with photocatalysis is a promising avenue for the sustainable synthesis of iodoarenes and their derivatives. nih.gov
| Green Chemistry Approach | Key Advantage |
| Polymeric diazotization agent in water | Avoids strong acids and organic solvents, reusable agent. thieme-connect.com |
| Solid acid catalysts (e.g., silica sulfuric acid) | Easy separation and potential for reuse. thieme-connect.com |
| Acidic ionic liquids | Mild conditions, can act as both solvent and catalyst. ijcce.ac.ir |
| Solvent-free grinding | Reduces solvent waste. kashanu.ac.ir |
| Catalytic C-H iodination | High atom economy, fewer synthetic steps. tandfonline.com |
| Photocatalysis with air as oxidant | Utilizes a green oxidant and renewable energy source. nih.gov |
Pathways of C–I Bond Activation in Aryl Iodides
The cleavage of the C–I bond is a critical step that initiates the participation of aryl iodides in various chemical reactions. The specific pathway of this activation is influenced by the reaction conditions, the nature of the reactants, and the presence of catalysts or initiators.
A cornerstone of modern synthetic chemistry, the oxidative addition of aryl iodides to low-valent transition metal centers is a fundamental step in numerous cross-coupling reactions. nih.gov This process typically involves the insertion of a metal, such as palladium(0) or nickel(0), into the C–I bond, leading to a higher oxidation state of the metal (e.g., Pd(II) or Ni(II)). nih.govnih.gov For instance, in palladium-catalyzed reactions, the oxidative addition of an aryl iodide to a Pd(0) complex generates a Pd(II) intermediate. nih.gov This step is often the rate-determining step in the catalytic cycle.
The mechanism of oxidative addition can vary. It can proceed through a concerted, three-center transition state or via stepwise mechanisms, including SNAr-type pathways or radical processes involving single-electron transfer (SET). nih.govprinceton.edu The operative mechanism is influenced by factors such as the electronic properties of the aryl iodide and the ligands on the transition metal. nih.gov For example, studies on nickel complexes have shown that both concerted and radical pathways can be active, with the balance between them depending on the ligand and the arene's electronic characteristics. nih.gov The relative reactivity of aryl halides in oxidative addition typically follows the order I > Br > Cl, reflecting the decreasing bond strength. princeton.edu
| Metal Catalyst | Proposed Mechanism | Key Intermediates | Ref. |
| Palladium(0) | Concerted or Stepwise | Pd(II)-aryl-iodide complex | nih.gov |
| Nickel(0) | Concerted or Radical (SET) | Ni(II)-aryl-iodide complex | nih.gov |
| Iron | Concerted or Radical | Fe(II)-aryl-iodide complex | princeton.edu |
The C–I bond in aryl iodides can also be activated through single-electron transfer (SET) processes, leading to the formation of aryl radical intermediates. ethz.chrsc.org These highly reactive species can then participate in a variety of transformations. SET can be initiated by photo-irradiation, transition metal catalysts, or strong reducing agents. ethz.chrsc.org
Visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl iodides under mild conditions. nih.gov In this approach, a photocatalyst, upon excitation by visible light, can reduce the aryl iodide via SET to form an aryl radical and an iodide anion. rsc.org This method has been successfully applied to various reactions, including C-C and C-heteroatom bond formations. rsc.orgorganic-chemistry.org
Even in the absence of light or a metal catalyst, SET can occur. For example, the reaction of aryl halides with a cathode in an electrochemical setup can initiate a radical chain reaction via the formation of an aryl halide radical anion. researchgate.net The generated aryl radicals can then undergo further reactions, such as hydrogen atom abstraction or addition to unsaturated bonds. nih.govnih.gov The bond dissociation energy of the C-I bond in iodobenzene (B50100) is approximately 67 kcal/mol, which is lower than that of other aryl-halogen bonds, making aryl iodides particularly susceptible to radical formation. rsc.org
Aryl iodides, upon treatment with a strong base, can undergo dehydrohalogenation to generate highly reactive aryne intermediates. wikipedia.orggreyhoundchrom.com This process typically involves the abstraction of a proton ortho to the iodine atom, followed by the elimination of the iodide. wikipedia.org The generation of the aryne is often the rate-limiting step in these reactions. wikipedia.org
Arynes are exceptionally versatile intermediates in organic synthesis, readily undergoing nucleophilic addition and cycloaddition reactions. wiley-vch.deacs.org Their electrophilic nature makes them susceptible to attack by a wide range of nucleophiles. wiley-vch.de The subsequent trapping of the aryne allows for the formation of 1,2-disubstituted benzene (B151609) derivatives, which can be challenging to synthesize via other methods. wiley-vch.de
The regioselectivity of nucleophilic addition to unsymmetrical arynes is influenced by the electronic and steric properties of the substituents on the aryne. wiley-vch.de Transition metals can also mediate the reactions of arynes, expanding their synthetic utility even further. rsc.orgthieme-connect.com For example, copper-catalyzed reactions of arynes have been developed for the synthesis of complex organic molecules. rsc.org
Reaction Mechanisms Governed by Hypervalent Iodine(III) and Iodine(V) Derivatives of this compound
The oxidation of the iodine atom in this compound to a higher valence state, such as +3 (iodine(III) or λ³-iodane) or +5 (iodine(V) or λ⁵-iodane), dramatically alters its reactivity. sci-hub.senih.gov These hypervalent iodine compounds are powerful oxidizing agents and electrophiles, participating in a range of unique transformations. sci-hub.seorganic-chemistry.org
Hypervalent iodine(III) compounds, often represented as ArIL₂, possess a pseudo-trigonal bipyramidal geometry where the aryl group and two lone pairs of electrons occupy the equatorial positions, and the two ligands (L) are in the apical positions. diva-portal.orgscripps.edu The L-I-L bond is a three-center, four-electron (3c-4e) bond. diva-portal.org
A key feature of these compounds is the lability of the apical ligands, which can be readily exchanged with other nucleophiles. rsc.orgsmu.edu This ligand exchange is a fundamental step in many reactions catalyzed by or utilizing hypervalent iodine reagents. rsc.orgrsc.org The process can be dynamic, with multiple ligand exchange events occurring in solution. nih.gov
Furthermore, intramolecular positional isomerization, known as pseudorotation, can occur rapidly in λ³-iodanes. e-bookshelf.de This process allows for the exchange of apical and equatorial ligands and is crucial for understanding the reaction mechanisms of hypervalent iodine compounds. e-bookshelf.deacs.org For instance, in the reaction of diaryliodonium salts with nucleophiles, pseudorotation allows for the formation of different T-shaped intermediates in equilibrium, influencing the final product distribution. acs.org
Hypervalent iodine(III) compounds are excellent arylating agents. acs.orgbeilstein-journals.org The general mechanism for arylation involves an initial ligand exchange with a nucleophile, followed by reductive elimination. beilstein-journals.orgacs.org In this process, the iodine(III) center is reduced to iodine(I) (an iodoarene), and a new bond is formed between the aryl group and the nucleophile. princeton.edu
The reductive elimination step can proceed through different pathways. In some cases, it is a concerted process where the new bond forms simultaneously with the breaking of the C-I bond. acs.org In other instances, it can involve a nucleophilic attack on the carbon atom attached to the iodine, leading to a substitution product. princeton.edu
The reactivity of hypervalent iodine compounds can be tuned by modifying the ligands attached to the iodine center. mdpi.com For example, the use of different carboxylate ligands in ArI(O₂CR)₂ can influence the stability of the reagent and the selectivity of the reaction. mdpi.com Hypervalent iodine(V) compounds, such as ArIO₂, also exhibit potent oxidizing properties and can participate in various transformations, though their chemistry is less explored compared to their iodine(III) counterparts.
Radical Chain Mechanisms in Aerobic Oxidation and Other Processes
The aerobic oxidation of aryl iodides to form hypervalent iodine(III) compounds does not proceed via direct reaction with molecular oxygen due to kinetic barriers. nih.gov Instead, it can be achieved by intercepting reactive oxygen species generated during other processes, such as aldehyde autoxidation. nih.govresearchgate.net Detailed mechanistic investigations have revealed that this transformation occurs through a one-electron radical chain mechanism, rather than a two-electron process involving peracid intermediates as initially hypothesized. acs.orgnsf.gov
Several lines of evidence support a radical-based autoxidation mechanism:
Kinetic Analysis : Hammett analysis of the aerobic oxidation of 4-substituted aryl iodides yields a ρ value of -0.51, which correlates with σ+ parameters. This is distinctly different from the peracetic acid-mediated oxidation (ρ = -2.10, correlated with σ parameters), indicating the two reactions proceed via different rate-determining steps. nih.gov
Inhibition Studies : Aryl iodides act as kinetic inhibitors in the radical-mediated C–H oxidation of various hydrocarbons under aldehyde autoxidation conditions. This suggests that the aryl iodides intercept the oxygen-centered radicals responsible for hydrogen atom abstraction. nih.govacs.org
Spectroscopic Evidence : Electron Paramagnetic Resonance (EPR) studies using spin traps like phenyl N-t-butylnitrone (PBN) have successfully detected the formation of acetoxy radical adducts during the aldehyde-promoted aerobic oxidation of iodobenzene. nih.govacs.org
The proposed radical chain mechanism, initiated by aldehyde autoxidation, is outlined below:
Initiation : Aldehyde autoxidation generates acyl radicals, which react with O₂ to form peroxy radicals and subsequently peracetic acid. doi.org These processes also generate acetoxy radicals (•OAc). nsf.gov
Propagation : An acetoxy radical adds to the aryl iodide (e.g., this compound) to form a transient iodanyl radical intermediate (ArI•-OAc). nsf.gov This iodanyl radical then reacts with an oxidant, such as peracetic acid generated during autoxidation, to yield the final hypervalent iodine(III) product, ArI(OAc)₂, and regenerate the acetoxy radical chain carrier. nsf.gov
Termination : The chain reaction can be terminated through the combination of the iodanyl radical with another acetoxy radical or via disproportionation of the iodanyl radical. nsf.gov
This aldehyde-promoted aerobic oxidation provides a sustainable method to access a variety of hypervalent iodine(III) reagents from their corresponding aryl iodides. nsf.gov
| Evidentiary Technique | Observation | Mechanistic Implication | Reference |
|---|---|---|---|
| Hammett Analysis | Different linear free energy relationships for aerobic vs. peracid-based oxidation (ρ = -0.51 vs. ρ = -2.10). | The rate-determining steps of the two oxidation pathways are different. | nih.gov |
| Kinetic Inhibition Studies | Aryl iodides inhibit C-H oxidation of alkanes during aldehyde autoxidation. | Aryl iodides effectively trap oxygen-centered radicals. | nih.govacs.org |
| Spin-Trapped EPR Spectroscopy | Detection of acetoxy radical adducts during the reaction. | Confirms the presence of free acetoxy radicals as key intermediates. | nih.govacs.org |
| Density Functional Theory (DFT) | Calculations show a low energy barrier for the addition of carboxy radicals to aryl iodides. | The formation of the iodanyl radical intermediate is computationally feasible and supports the proposed mechanism. | nih.govacs.org |
Concerted and Stepwise Mechanisms in Oxidative Rearrangements and Migrations
Aryl iodides are precursors to hypervalent iodine reagents and iodonium (B1229267) ylides that undergo synthetically valuable rearrangement reactions. A central theme in the study of these transformations is the competition between concerted and stepwise mechanistic pathways. acs.org
A classic example is the competition between nih.govnsf.gov- and nih.govacs.org-sigmatropic rearrangements of iodonium ylides, which can be generated from aryl iodides. While nih.govnsf.gov-rearrangements are thermally allowed as concerted pericyclic reactions, nih.govacs.org-rearrangements are generally understood to proceed through a stepwise bond cleavage/recombination mechanism involving radical intermediates. acs.orgnih.gov The pervasive co-occurrence of these two seemingly disparate reaction types suggests a more unified underlying mechanism, where both outcomes can arise from a single transition state. acs.org
Recent studies on copper-catalyzed reactions of α-diazoesters and allylic iodides have shown that the reaction pathway can be finely tuned. The choice of ligand on the copper catalyst can switch the regioselectivity from a concerted nih.govnsf.gov-rearrangement to a stepwise nih.govacs.org-rearrangement. nih.gov
Concerted nih.govnsf.gov-Rearrangement : This pathway is favored when using electron-deficient bipyridine ligands. These ligands are poor σ-donors, which decreases the reactivity of the intermediate copper-coordinated iodonium ylide toward oxidative addition, thus favoring the concerted mechanism. nih.gov
Stepwise nih.govacs.org-Rearrangement : This pathway involves an oxidative addition/reductive elimination sequence. Deuterium-labeling experiments support a stepwise mechanism that proceeds through a copper(III) complex. nih.gov
In other systems, such as hypervalent iodine-guided electrophilic substitution, crossover experiments have been used to distinguish between pathways. The absence of crossover products provides strong evidence against a stepwise mechanism involving dissociated intermediates, pointing instead to a concerted process where bond formation and the demetallation of the iodine center occur simultaneously. beilstein-journals.org Similarly, computational studies using Density Functional Theory (DFT) have been employed to compare the energy barriers of concerted versus stepwise pathways in reductive elimination from metal centers, revealing that stepwise routes can be significantly more favorable than classic three-centered concerted eliminations. researchgate.net
| Mechanism Type | Key Characteristics | Governing Factors | Example Reaction |
|---|---|---|---|
| Concerted | Single transition state; bond breaking and forming occur simultaneously. No discrete intermediates. | Orbital symmetry (pericyclic rules), steric hindrance, electronic properties of catalysts/ligands. acs.orgbeilstein-journals.org | nih.govnsf.gov-Sigmatropic rearrangement of iodonium ylides; Hypervalent iodine-guided electrophilic substitution. nih.govbeilstein-journals.org |
| Stepwise | Involves one or more discrete intermediates (e.g., radicals, cations, anions). acs.org Bond cleavage precedes bond formation. | Stability of potential intermediates, reaction conditions (e.g., presence of radical initiators), catalyst properties. | nih.govacs.org-Sigmatropic rearrangement via radical pair; Oxidative addition/reductive elimination pathways. acs.orgnih.gov |
Intramolecular Oxidative Cyclization and Heterocycle Formation Pathways
Aryl iodides, such as this compound, are valuable precursors for the synthesis of a vast range of heterocyclic compounds. The transformation typically involves an initial oxidation of the aryl iodide to a hypervalent iodine(III) species, such as a (diacetoxyiodo)arene or a phenyliodine bis(trifluoroacetate) (PIFA) derivative, either pre-formed or generated in situ. dovepress.comorganic-chemistry.org This hypervalent species then mediates an intramolecular oxidative cyclization.
These reactions provide powerful and often metal-free routes to construct complex molecular architectures. The specific heterocycle formed depends on the nature of the tethered nucleophile and the reaction conditions.
N-Heterocycles :
Indoles and Carbazoles : Enamine derivatives can undergo PIFA-mediated intramolecular oxidative C(sp²)–N bond formation to yield N-arylated and N-alkylated indoles. dovepress.com Similarly, 2-vinylanilines cyclize in the presence of PIFA to afford various indole (B1671886) derivatives. organic-chemistry.org
Benzimidazoles : Hypervalent iodine reagents can promote the oxidative cyclization of unactivated anilines to construct N-alkylbenzimidazoles. researchgate.net
Benzolactams : An intramolecular oxidative C–H amination, catalyzed by iodoarenes using an external oxidant, enables the synthesis of five-, seven-, and eight-membered benzolactams from alkyl amides tethered to an aromatic ring. jst.go.jp
Thiadiazoles : Imidoyl thioureas undergo rapid, PIFA-mediated intramolecular oxidative S-N bond formation to give 3-substituted-5-arylamino-1,2,4-thiadiazoles in excellent yields. organic-chemistry.org
Quinolines : An iodine-mediated formal [3+2+1]-cycloaddition reaction of aryl methyl ketones, anilines, and styrenes proceeds through a self-sequenced iodination/Kornblum oxidation/Povarov aromatization mechanism to deliver substituted quinolines. chim.it
O-Heterocycles :
Lactones : Readily accessible alkynyl carboxylic acids undergo efficient intramolecular electrophilic cyclization promoted by PIFA, leading to lactone skeletons. organic-chemistry.org
Oxazines and Dihydropyrroles : The iodocyclization of certain alkylamides can be controlled to produce either oxazines or dihydropyrroles depending on the substituents present on the substrate. mdpi.com
The mechanism of these cyclizations often involves the hypervalent iodine(III) reagent activating the substrate towards nucleophilic attack. For instance, in the cyclization of amides onto an aromatic ring, the reaction may proceed through the formation of an electrophilic N-aryl nitrenoid intermediate that engages in C–N bond formation. researchgate.net
| Aryl Iodide Precursor Type | Oxidant/Mediator | Heterocyclic Product | Reference |
|---|---|---|---|
| 2-Vinylanilines | PIFA | Indoles | organic-chemistry.org |
| N-Aryl Alkylamides | Iodoarene (cat.), mCPBA | Benzolactams | jst.go.jp |
| Imidoyl Thioureas | PIFA | 1,2,4-Thiadiazoles | organic-chemistry.org |
| Alkynyl Carboxylic Acids | PIFA | Lactones | organic-chemistry.org |
| Aryl Methyl Ketones + Anilines + Styrenes | Iodine | Quinolines | chim.it |
Advanced Applications in Organic Synthesis Utilizing 1 Hexyl 4 Iodobenzene Derived Reagents
Carbon–Carbon Bond Forming Reactions
The construction of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. 1-Hexyl-4-iodobenzene serves as a key starting material for reagents used in several powerful C-C coupling methodologies.
The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene. organic-chemistry.orglibretexts.org As a substituted aryl iodide, this compound is an excellent substrate for this transformation, readily undergoing oxidative addition to a palladium(0) catalyst. mdpi.com The resulting organopalladium species can then couple with a variety of activated and unactivated olefins to form substituted alkenes, typically with high trans selectivity. organic-chemistry.org The reaction is tolerant of numerous functional groups and has been refined to proceed under increasingly mild conditions, sometimes requiring only ultralow concentrations of a palladium catalyst. scirp.org
The general mechanism involves the oxidative addition of this compound to a Pd(0) complex, followed by olefin insertion into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst. libretexts.org
Table 1: Representative Heck-Type Reactions of this compound This table presents plausible outcomes for the Heck reaction based on established methodologies for similar aryl iodides.
| Olefin Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ (2 mol%) | NaOAc | DMF | (E)-1-Hexyl-4-styrylbenzene | ~90 | nih.gov |
| Ethyl acrylate | PdCl₂ (1 mol%) | Et₃N | Acetonitrile | Ethyl (E)-3-(4-hexylphenyl)acrylate | ~85 | mdpi.com |
| 1-Octene | [Pd(µ-Br)(t-Bu₃P)]₂ | Cy₂NMe | Dioxane | (E)-1-Hexyl-4-(oct-1-en-1-yl)benzene | ~75 | acs.org |
While transition metals are powerful catalysts, their cost and potential toxicity have driven the development of metal-free alternatives. beilstein-journals.org Diaryliodonium salts, which can be synthesized from this compound, are at the forefront of this area. beilstein-journals.orgdiva-portal.org These salts serve as potent electrophilic arylating agents for a range of carbon nucleophiles without the need for a metal catalyst. beilstein-journals.orgdiva-portal.org
One common strategy involves the reaction of an unsymmetrical diaryliodonium salt, such as (4-hexylphenyl)(mesityl)iodonium triflate, with a stabilized carbanion. The steric bulk of the mesityl group typically ensures the selective transfer of the desired 4-hexylphenyl group. beilstein-journals.org Another approach is the base-promoted coupling of aryl iodides with arenes, which is thought to proceed through a radical pathway initiated by a single-electron transfer (SET) mechanism. acs.org
Table 2: Representative Transition-Metal-Free C-C Coupling with (4-Hexylphenyl)-Derived Reagents This table illustrates potential applications of reagents derived from this compound in metal-free C-C bond formation, based on known reactivity patterns.
| Arylating Reagent | Nucleophile/Substrate | Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|
| (4-Hexylphenyl)(Mesityl)iodonium Triflate | Sodium diethyl malonate | K₂CO₃, Toluene, 2h | Diethyl 2-(4-hexylphenyl)malonate | ~90 | beilstein-journals.org |
| This compound | Benzene (B151609) | KOtBu, 1,10-Phenanthroline | 4-Hexyl-1,1'-biphenyl | ~85 | acs.org |
| This compound | Tetrahydrofuran (THF) | Benzophenone imine, K₃PO₄ | 2-(4-Hexylphenyl)tetrahydrofuran | ~70 | rsc.org |
This compound can be oxidized to form hypervalent iodine(III) reagents, such as a (diacetoxyiodo)arene or a diaryliodonium salt. nih.govacs.org These reagents facilitate the oxidative functionalization of various unsaturated systems. For instance, diaryliodonium salts can participate in copper- or palladium-catalyzed arylation of arenes and olefins via an electrophilic metallation pathway. illinois.edu
Furthermore, alkynyl(aryl)iodonium salts, prepared from an aryl iodide precursor, are effective electrophilic alkynylating agents. epfl.ch While direct use of this compound is less common, its derived hypervalent iodine species can be employed in these oxidative couplings, offering a route to complex aryl-substituted molecules. diva-portal.org
Carbon–Heteroatom Bond Forming Reactions
The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur is critical for the synthesis of pharmaceuticals and functional materials. Reagents derived from this compound are highly effective in these transformations.
The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical synthetic strategy. rsc.org Hypervalent iodine reagents, readily prepared from aryl iodides like this compound, are potent oxidants capable of mediating C-H amination reactions. acs.orgrsc.org For example, using iodobenzene (B50100) as a catalyst in the presence of an oxidant like m-chloroperbenzoic acid (mCPBA) can facilitate the intramolecular C-H amination of amidines to form benzimidazoles. acs.org
Diaryliodonium salts derived from this compound are also excellent reagents for the N-arylation of amines. beilstein-journals.org These reactions often proceed under mild, metal-free conditions, providing a sustainable alternative to traditional metal-catalyzed methods like the Buchwald-Hartwig amination. diva-portal.org The reaction is believed to proceed via nucleophilic attack of the amine on the iodonium (B1229267) salt, followed by reductive elimination. beilstein-journals.org
Hypervalent iodine reagents derived from this compound are versatile reagents for introducing halogens and chalcogens into organic molecules. For example, iodoarenes can be converted to (dichloroiodo)arenes, which act as electrophilic chlorinating agents. acs.org
Diaryliodonium salts have proven particularly valuable for C-O bond formation. They react smoothly with phenols, carboxylic acids, and even water under basic or metal-catalyzed conditions to afford diaryl ethers, aryl esters, and phenols, respectively. beilstein-journals.orgnih.gov The high reactivity and functional group tolerance of these reagents make them superior to many traditional methods. Similarly, reactions with thiols and other sulfur nucleophiles can provide a direct route to aryl sulfides (chalcogenation). The mechanism for these heteroatom arylations typically involves nucleophilic attack at the iodine center, followed by ligand coupling. diva-portal.org
Table 3: Representative Carbon-Heteroatom Bond Forming Reactions This table showcases potential C-N and C-O bond-forming reactions using reagents derived from this compound, based on established protocols.
| Arylating Reagent | Nucleophile | Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|
| (4-Hexylphenyl)(phenyl)iodonium triflate | Piperidine | Metal-free, rt | 1-(4-Hexylphenyl)piperidine | ~95 | diva-portal.org |
| (4-Hexylphenyl)(mesityl)iodonium triflate | Phenol | Na₂CO₃, Cyclohexane | 1-Hexyl-4-phenoxybenzene | ~80 | beilstein-journals.org |
| (4-Hexylphenyl)(phenyl)iodonium triflate | Benzoic Acid | Cu(OAc)₂, Pyridine | Phenyl 4-hexylbenzoate | ~75 | illinois.edu |
Synthesis of Diverse Heterocyclic Frameworks
Reagents derived from this compound are instrumental in the synthesis of a wide array of heterocyclic compounds. Hypervalent iodine(III) reagents, prepared from this compound, serve as powerful oxidants and facilitate the construction of various heterocyclic systems through oxidative annulation and cyclization reactions. dovepress.com These methods are valued for their mild conditions and broad functional group tolerance, making them suitable for complex molecule synthesis. researchgate.net
One key application involves the use of (diacetoxyiodo)arenes, such as those that can be prepared from this compound, in the formation of heterocycles like oxazoles, imidazoles, and thiazoles. dovepress.comresearchgate.net For instance, the reaction of a ketone with an appropriate aminating agent in the presence of a this compound-derived hypervalent iodine reagent can lead to the formation of pyrazoles and other nitrogen-containing heterocycles. nih.gov The versatility of these reagents is further demonstrated in their ability to mediate intramolecular cyclizations, leading to the formation of fused heterocyclic systems. dovepress.com
The synthesis of 1,4-benzothiazine derivatives, for example, can be achieved through the oxidative ring expansion of 2-aminobenzothiazoles with alkenes, a reaction mediated by reagents like phenyliodine diacetate (PIDA). rsc.org This highlights the potential of analogous this compound derivatives in similar transformations. The general mechanism often involves the in-situ generation of a reactive intermediate that undergoes cyclization to form the desired heterocyclic ring. nih.gov
Table 1: Examples of Heterocyclic Frameworks Synthesized Using Aryl-Iodine(III) Reagents
| Heterocycle Class | Synthetic Strategy | Reagent Type | Ref. |
| Imidazoles | Oxidative annulation | Iodosylarene | dovepress.com |
| Thiazoles | Oxidative annulation | Iodosylarene | dovepress.com |
| Imidazo[1,2-a]pyridines | Oxidative annulation | Iodosylarene | dovepress.com |
| Oxazolines | Intramolecular oxidative cyclization | Iodosylarene | dovepress.com |
| 1,4-Benzothiazines | Oxidative ring expansion | (Diacetoxyiodo)arene | rsc.org |
| Pyrazoles | Oxidative cyclization | (Diacetoxyiodo)arene | nih.gov |
Molecular Rearrangements and Functional Group Migrations Promoted by Hypervalent Iodine Species
Hypervalent iodine species derived from this compound are effective in promoting a variety of molecular rearrangements and functional group migrations. These transformations are crucial in organic synthesis for altering molecular scaffolds and introducing new functionalities. acs.org
One of the most notable applications is in Hofmann-type rearrangements, where amides are converted to amines or carbamates. organic-chemistry.orgresearchgate.net The in-situ generation of a hypervalent iodine(III) species from an iodoarene, such as this compound, and an oxidant like Oxone, can efficiently catalyze this rearrangement. organic-chemistry.orgresearchgate.net This method is advantageous due to its mild conditions and avoidance of toxic heavy metals.
Hypervalent iodine reagents also facilitate 1,2-aryl migrations in various substrates. For example, the oxidation of β,β-diarylenamines with a hypervalent iodine(III) reagent can lead to α-amino ketones through a group-selective oxidative rearrangement. researchgate.net Similarly, the reaction of cinnamic acids with (diacetoxyiodo)benzene (B116549) can induce a tandem sequence involving aryl migration, leading to α-keto diacetates. researchgate.net The hexyl group in this compound can enhance solubility in organic solvents, potentially improving reaction efficiency for these transformations.
Furthermore, these reagents are employed in ring expansion reactions. For instance, the treatment of 1-vinylcycloalkanols with a hypervalent iodine reagent like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) can lead to the formation of seven-membered rings. researchgate.net The ability to generate such reagents in situ from this compound offers a versatile route to medium-sized ring systems. organic-chemistry.org
Table 2: Types of Rearrangements Promoted by Hypervalent Iodine Reagents
| Rearrangement Type | Substrate | Product | Reagent Type | Ref. |
| Hofmann Rearrangement | Carboxamides | Carbamates | Iodoarene/Oxone | organic-chemistry.orgresearchgate.net |
| 1,2-Aryl Migration | β,β-Diarylenamines | α-Amino Ketones | (Diacetoxyiodo)arene | researchgate.net |
| 1,2-Aryl Migration | Cinnamic Acids | α-Keto Diacetates | (Diacetoxyiodo)arene | researchgate.net |
| Ring Expansion | 1-Vinylcycloalkanols | Seven-membered Rings | [Hydroxy(tosyloxy)iodo]benzene (HTIB) | researchgate.net |
Application in Enantioselective Catalysis and Asymmetric Transformations
The development of enantioselective transformations is a cornerstone of modern organic synthesis, and reagents derived from this compound are finding applications in this field. wikipedia.org Chiral hypervalent iodine reagents, which can be prepared using this compound as a precursor, have been utilized as catalysts or stoichiometric oxidants in a variety of asymmetric reactions. acs.org
One area of application is in the enantioselective oxidation of olefins. princeton.edu Chiral iodoarenes can be used to generate chiral hypervalent iodine species that mediate the asymmetric epoxidation of α,β-unsaturated aldehydes, providing access to enantioenriched oxiranes. princeton.edu The use of a bulky substituent like a hexyl group on the iodoarene can influence the steric environment around the iodine center, potentially impacting the enantioselectivity of the transformation.
Furthermore, chiral hypervalent iodine reagents have been employed in enantioselective rearrangements. For example, lactic acid-based iodine(III) reagents have been used for the enantioselective rearrangement of alkenes to α-arylated ketones. researchgate.net The design of the chiral ligand attached to the iodine atom is crucial for achieving high levels of stereocontrol.
In addition to acting as the source of chirality themselves, hypervalent iodine reagents derived from this compound can be used as oxidants in combination with chiral metal or organocatalysts. wikipedia.org For instance, they can be used in enantioselective C-H amination reactions, where a chiral catalyst directs the stereochemical outcome and the hypervalent iodine reagent serves to generate the reactive nitrene intermediate. researchgate.net The mild oxidative properties of these reagents are often compatible with the sensitive chiral catalysts used in these transformations. rsc.org
Table 3: Examples of Enantioselective Transformations
| Reaction Type | Substrate | Catalyst/Reagent System | Product | Ref. |
| Epoxidation | α,β-Unsaturated Aldehydes | Chiral Imidazolidinone / Iodosobenzene | Chiral Epoxides | princeton.edu |
| Rearrangement | Alkenes | Chiral Lactic Acid-based Iodine(III) Reagent | α-Arylated Ketones | researchgate.net |
| C-H Amination | Alkanes/Arenes | Chiral Catalyst / Hypervalent Iodine Reagent | Chiral Amines | researchgate.net |
| Allylic Alkylation | Allylic Phosphates | Copper Catalyst / Chiral Ligand | Chiral Allylated Products | nih.gov |
Strategies for Late-Stage Functionalization in Complex Molecule Synthesis
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, allowing for the direct modification of complex molecules to rapidly generate analogues with improved properties. mpg.descispace.com Reagents derived from this compound are valuable tools for LSF due to their ability to mediate a range of chemical transformations under mild conditions that are often compatible with the diverse functional groups present in complex molecules. researchgate.netthieme-connect.com
The C-H functionalization reactions promoted by hypervalent iodine reagents are particularly well-suited for LSF. acs.org These reactions allow for the direct introduction of new functional groups at positions that might be difficult to access through traditional synthetic methods, avoiding the need for lengthy de novo syntheses. mpg.de For example, the use of a this compound-derived reagent in a C-H amination or oxidation reaction could enable the selective modification of a drug candidate in its final stages of synthesis. jst.go.jp
Diaryliodonium salts, which can be prepared from this compound, are effective arylating agents for a variety of nucleophiles and can be used for the late-stage introduction of aryl groups. nih.gov The hexyl group can enhance solubility, which is often a challenge when working with complex, polar molecules.
A notable example of LSF is the synthesis of unsymmetrical urea (B33335) derivatives. researchgate.net A method using phenyliodine(III) diacetate (PIDA) as an oxidant and coupling mediator allows for the formation of ureas from amines and amides under mild, metal-free conditions. researchgate.net This approach is highly valuable for modifying advanced drug intermediates, as it tolerates a wide range of functional groups. researchgate.net The use of a this compound-derived diacetate could offer similar or enhanced reactivity and solubility profiles in such applications.
Table 4: Applications in Late-Stage Functionalization
| Transformation | Substrate Type | Reagent Type | Significance | Ref. |
| C-H Amination | Complex Amides | Iodoarene/Oxidant | Direct introduction of nitrogen functionality | jst.go.jp |
| C-H Oxidation | Complex Alkanes | Iodoarene/Oxidant | Selective introduction of oxygen functionality | scispace.com |
| Arylation | Drug-like molecules | Diaryliodonium Salts | Introduction of aryl moieties | nih.gov |
| Urea Synthesis | Amines, Amides | (Diacetoxyiodo)arene | Metal-free diversification of drug candidates | researchgate.net |
Role in Catalysis and Materials Science Research
1-Hexyl-4-iodobenzene as a Precursor for Catalytic Systems Development
The presence of an iodine atom on the benzene (B151609) ring makes this compound a valuable precursor in the synthesis of various catalytic systems. This reactivity is particularly exploited in cross-coupling reactions to create more complex molecules and functionalized supports for catalysts.
Design and Application of Supported Catalysts and Immobilized Systems
Supported catalysts, where the active catalytic species is anchored to a solid support, offer significant advantages in terms of catalyst recovery and reusability. mpg.de this compound can be utilized to create ligands or linkers that are then immobilized onto solid supports like silica (B1680970) or polymers. mpg.dersc.org These functionalized supports can then coordinate with metal nanoparticles, such as palladium, to form highly active and recyclable heterogeneous catalysts. rsc.orgresearchgate.netjst.go.jp
For instance, the iodine atom can be displaced through cross-coupling reactions to attach molecules that have a strong affinity for metal catalysts. This approach allows for the creation of supported ionic liquid phase (SILP) catalysts, where a thin film of an ionic liquid containing the catalyst is immobilized on a solid support. researchgate.net These systems have shown high efficiency in various organic transformations, including carbonylation and hydrogenation reactions. researchgate.netcore.ac.uk The nature of the support and the linker derived from precursors like this compound can significantly influence the dispersion and stability of the metallic nanoparticles, thereby affecting the catalytic activity and selectivity. researchgate.netresearchgate.net
Table 1: Examples of Supported Catalytic Systems
| Catalyst Type | Support Material | Metal | Application | Reference |
|---|---|---|---|---|
| Supported Nanoparticles | Silica (SiO2) | Palladium (Pd) | Heck Coupling | rsc.orgresearchgate.net |
| Supported Ionic Liquid Phase (SILP) | Silica (SiO2) | Palladium (Pd) | Aminocarbonylation | researchgate.net |
| Polymeric Imidazole Complex | Polymer | Palladium (Pd), Copper (Cu) | Various Organic Transformations | jst.go.jp |
Utilization in Metal-Free Catalysis and Organocatalytic Transformations
Beyond its role in metal-based catalysis, derivatives of this compound are finding use in the burgeoning field of organocatalysis, which employs small organic molecules to catalyze chemical reactions. uni-giessen.descienceopen.com This approach is considered a greener alternative to traditional metal catalysis. researchgate.netbeilstein-journals.org
Hypervalent iodine compounds, which can be synthesized from iodoarenes like this compound, are powerful oxidizing agents and have been employed as catalysts in a variety of transformations. rsc.orgacs.org These metal-free catalysts can facilitate reactions such as C-H amination and the synthesis of heterocyclic compounds under mild conditions. rsc.orgjst.go.jpcardiff.ac.uk The reactivity of the hypervalent iodine species can be tuned by altering the substituents on the benzene ring, offering a pathway to design catalysts with specific activities. jst.go.jp For example, the use of iodoarenes as pre-catalysts in the presence of an oxidant can generate active iodine(III) species that drive the catalytic cycle. rsc.orgcardiff.ac.uk
Integration into Functional Materials Design and Fabrication
The molecular structure of this compound makes it an attractive component for the design of advanced functional materials with tailored electronic and optical properties.
Development of Organic Semiconductors and Thin-Film Materials
Organic semiconductors are the cornerstone of next-generation electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). scholaris.camdpi.com The performance of these devices is highly dependent on the molecular packing and electronic properties of the organic material. psu.edu this compound can be used as a starting material to synthesize more complex, conjugated molecules that exhibit semiconducting behavior. google.comgoogle.com
The hexyl chain provides solubility, facilitating solution-based processing techniques like spin-coating to form uniform thin films. nih.gov The iodo-group serves as a reactive handle for further chemical modifications, allowing for the construction of larger, more complex aromatic systems with desirable electronic properties. For instance, through coupling reactions, the iodobenzene (B50100) moiety can be incorporated into polycyclic aromatic hydrocarbons, which are known for their excellent charge transport characteristics. core.ac.uk The ability to create highly ordered, domain-boundary-free organic thin films is crucial for achieving high-performance organic devices. nih.gov
Exploration in Optoelectronic and Liquid Crystalline Applications
The unique combination of a rigid aromatic core and a flexible alkyl chain in derivatives of this compound is advantageous for the creation of liquid crystals. ucdavis.edulibretexts.org Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals and are integral to display technologies. libretexts.orgtcichemicals.com
By incorporating this compound into larger molecular architectures, it is possible to synthesize compounds that exhibit mesomorphic behavior, meaning they can form liquid crystal phases over a specific temperature range. researchgate.netresearchgate.net The length of the alkyl chain and the nature of the aromatic core play a crucial role in determining the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures. ucdavis.edulibretexts.org Furthermore, the introduction of iodine allows for the formation of halogen-bonded liquid crystals, which is an emerging area of research for creating new supramolecular structures with tunable properties. researchgate.net These materials have potential applications in optical shutters, sensors, and flexible displays. sigmaaldrich.com
Table 2: Properties of Liquid Crystal Phases
| Phase | Molecular Arrangement | Properties |
|---|---|---|
| Nematic | Molecules have long-range orientational order but no positional order. | Fluid-like, can be aligned by electric fields. |
| Smectic | Molecules are arranged in layers with orientational order. | More ordered than nematic, exhibits layered structures. |
| Cholesteric | Molecules are arranged in a helical structure. | Exhibits selective reflection of light, leading to iridescent colors. |
Engineering Novel Materials for Energy Storage and Conversion
The development of new materials for energy storage and conversion is a critical area of research to meet growing global energy demands. novapublishers.comnaguibgroup.com While direct applications of this compound in this area are still emerging, its derivatives are being explored for their potential in devices like redox flow batteries and solar cells. osti.govmdpi.com
For instance, organic molecules with specific redox potentials are needed for redox flow batteries. osti.gov The ability to functionalize this compound allows for the synthesis of redox-active materials with tailored electrochemical properties. In the context of energy conversion, organic materials are being investigated for use in solar cells. mdpi.com The design of novel organic semiconductors derived from precursors like this compound could lead to more efficient and cost-effective photovoltaic devices. The exploration of nanostructured materials and composites is a key strategy to enhance the performance of energy storage and conversion systems. mdpi.come3s-conferences.orgresearchgate.netmpie.de
Contribution to the Synthesis of Advanced Chemical Building Blocks for Materials Science
This compound is a significant precursor in the development of advanced chemical building blocks, which are fundamental molecules used to construct more complex structures for materials science. calpaclab.com Its utility stems from its bifunctional nature: the reactive carbon-iodine bond and the nonpolar hexyl chain. The iodine atom provides a reactive site for powerful carbon-carbon bond-forming reactions, while the hexyl group imparts crucial physical properties, such as solubility and processability, to the resulting materials. This unique combination allows for its incorporation into a variety of high-performance organic materials, including liquid crystals and conjugated polymers for electronic applications. uh.educolorado.edu
The primary application of this compound in synthesizing advanced building blocks is through transition-metal-catalyzed cross-coupling reactions. acs.org Reactions such as the Suzuki, Sonogashira, and Heck couplings utilize the C-I bond's reactivity to link the hexyl-substituted phenyl ring to other molecular fragments. eiu.edumdpi.com This modular approach enables the systematic construction of complex π-conjugated systems, which are the cornerstone of modern organic electronics. tue.nlumich.edu
For instance, in the synthesis of organic semiconductors, this compound can be used to introduce hexylphenyl groups into larger aromatic cores. researchgate.net The hexyl groups are essential for ensuring that these typically rigid and planar molecules are soluble in organic solvents, which is a prerequisite for solution-based processing and device fabrication. Furthermore, these alkyl chains can influence the solid-state packing of the molecules, which directly impacts electronic properties like charge-carrier mobility in organic thin-film transistors. researchgate.net
Research has demonstrated the synthesis of complex heterocyclic systems, such as substituted benzo[a]benzo uh.eduacs.org-indolo[2,3-h]carbazoles (BBICZs), where aryl halides are crucial starting materials. researchgate.net By incorporating fragments derived from molecules like this compound, researchers can fine-tune the optoelectronic properties of the final material. In one study, the introduction of a hexyl substituent onto a complex core led to the highest quantum yield among the tested derivatives, highlighting the significant role of the alkyl chain. researchgate.net
The following table summarizes the key cross-coupling reactions where this compound serves as a foundational building block to create more advanced structures for materials science.
| Reaction Type | Reactant Partner | Catalyst System (Typical) | Resulting Building Block/Material | Application Area |
| Suzuki Coupling | Arylboronic acids/esters | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Oligo- and poly(arylene)s, Biaryls | Organic Electronics, Liquid Crystals mdpi.comrsc.org |
| Sonogashira Coupling | Terminal Alkynes | Pd(0)/Cu(I) co-catalyst, Base | Arylalkynes, Conjugated enynes | Conjugated Polymers, Molecular Wires researchgate.net |
| Heck Coupling | Alkenes (e.g., acrylates) | Pd(0) or Pd(II) catalyst, Base | Substituted Alkenes (Stilbenes) | Organic Light-Emitting Diodes (OLEDs), Dyes eiu.edu |
| Stille Coupling | Organostannanes | Pd(0) complex | Functionalized Aromatics | Natural Product Synthesis, Polymer Chemistry rsc.org |
Detailed research into materials for organic thin-film transistors (TFTs) provides specific examples of how building blocks derived from precursors like this compound contribute to functional materials. The data below illustrates the impact of different substituents, including hexyl groups, on the performance of advanced semiconductor materials.
| Compound Derivative | Key Building Blocks | Highest Occupied Molecular Orbital (HOMO) [eV] | Charge-Carrier Mobility [cm²/Vs] | Application |
| BBICZ Derivative 1 | 4-Chlorobenzaldehyde-derived diyne, Diamine core | -5.62 | 0.05 | Organic TFTs researchgate.net |
| BBICZ Derivative 2 | 4-(tert-Butyl)benzaldehyde-derived diyne, Diamine core | -5.51 | 0.13 | Organic TFTs researchgate.net |
| BBICZ Derivative 3 | Naphthyl-derived diyne, Diamine core | -5.69 | 1.0 | Organic TFTs researchgate.net |
| BBICZ Derivative 4 | 4-Hexylbenzaldehyde-derived diyne, Diamine core | -5.48 | 0.44 | Organic TFTs researchgate.net |
Data adapted from research on substituted indolocarbazoles for organic electronics. researchgate.net
The hexyl group's role extends to the field of liquid crystals, where the length and nature of terminal alkyl chains are critical in determining the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. researchgate.netresearchgate.net By reacting this compound with other mesogenic cores, new liquid crystalline materials can be synthesized with tailored properties for display and sensor applications. ajchem-a.com The synthesis of chiral conjugated polymers for potential use in ferroelectric liquid crystals also employs alkylated starting materials to ensure solubility and influence the polymer's final structure. uh.edu
Computational and Theoretical Investigations of 1 Hexyl 4 Iodobenzene and Its Reactivity
Quantum Chemical Studies of Electronic Structure and Energetics
Quantum chemical methods are fundamental to understanding the electronic behavior of molecules like 1-hexyl-4-iodobenzene, predicting their stability, and elucidating reaction pathways at the atomic level.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions involving iodoaromatic compounds. For instance, DFT has been used to study the oxidative addition of 4-substituted iodobenzenes to palladium(0)-phosphine complexes, a key step in many cross-coupling reactions. researchgate.net Such studies calculate the Gibbs free energy of activation and reaction free energies for proposed pathways.
A study on the oxidative addition of various 4-substituted iodobenzenes found that the reaction proceeds via a barrierless bisphosphine pathway. researchgate.net The reaction's free energy shows a linear correlation with the Hammett constants of the para-substituents, with electron-withdrawing groups making the reaction more exergonic. researchgate.net For this compound, the hexyl group, being weakly electron-donating, would be expected to have a specific influence on the reaction energetics.
Theoretical analysis using DFT has also been applied to the electrophilic iodination of benzene (B151609) and other polycyclic aromatic hydrocarbons. These studies reveal that a primary distinction of iodination compared to chlorination is its enhanced reversibility due to protodeiodination. researchgate.net
Illustrative Reaction Energetics for a Related System
The following table presents calculated free energy data for the oxidative addition of iodobenzene (B50100), which serves as a model for the reactivity of the aromatic portion of this compound.
| Reaction Pathway | Reactants | Transition State | Product Adduct | ΔG (kcal/mol) |
| Concerted | Pd(PMe₃)₂ + C₆H₅I | [Pd(PMe₃)₂(C₆H₅I)]‡ | Pd(PMe₃)₂(C₆H₅)(I) | -35.8 |
Data adapted from DFT calculations on the oxidative addition of iodobenzene on a Pd(0)-PMe₃ complex. researchgate.net
Ab Initio and Semi-Empirical Methods for Understanding Molecular Properties and Reactivity
Ab initio methods, which are based on first principles without empirical parameters, provide high-accuracy data on electronic structure and molecular properties. Such methods have been used to study the ionic states of iodobenzene, confirming the order of ionization energies through multi-configuration self-consistent field (MCSCF) calculations. aip.orgnih.gov These studies are crucial for interpreting photoionization and photoelectron spectra. aip.orgnih.gov For crystalline systems, ab initio calculations on 1,4-diiodobenzene (B128391) suggest that the iodine atom is a dominant determinant of its hole-transport properties, a key factor in its performance as an organic semiconductor. nih.gov
Semi-empirical methods, while less accurate, are computationally much faster, making them suitable for very large molecules. wikipedia.org These methods are based on the Hartree-Fock formalism but use empirical parameters to simplify calculations, particularly for the two-electron integrals. wikipedia.org They can be effective for initial explorations of molecular properties before applying more rigorous ab initio or DFT methods. A recent development offers a semi-empirical method for rapidly and precisely estimating the kinetic isotope effect in proton-exchange reactions, demonstrating performance superior to conventional semi-empirical and even some DFT methods for specific applications. arxiv.org
Molecular Dynamics Simulations and Conformation Analysis
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. While specific MD studies on this compound are scarce, the conformational behavior of the flexible hexyl chain is a key determinant of its physical properties.
The conformational landscape of long-chain alkylbenzenes is well-studied. nih.gov The hexyl group attached to the benzene ring can adopt numerous conformations due to rotation around its carbon-carbon single bonds. The most stable conformers are typically those that minimize steric hindrance. For long n-alkane chains, intramolecular non-covalent interactions become significant, favoring closed or hairpin-like conformations. MD simulations can predict the relative populations of different conformers and the energy barriers between them, which is crucial for understanding how these molecules pack in condensed phases or interact with other molecules.
Analysis of Intermolecular Interactions and Aggregation Behavior
The iodine atom in this compound plays a critical role in its intermolecular interactions. It can participate in halogen bonding, a directional, non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base. nih.govnih.gov DFT calculations are frequently used to assess the strength and nature of these interactions.
Calculated Interaction Energies for Model Systems
This table illustrates the contributions of different forces to the stability of complexes involving iodoaromatic compounds, as determined by computational methods like Symmetry-Adapted Perturbation Theory (SAPT).
| Interacting System | Interaction Type | Total Interaction Energy (kcal/mol) | Dominant Attractive Force |
| C₆H₅I - C₄H₄N₂ | Halogen Bond | -3.5 | Electrostatics |
| C₆H₅I - C₄H₄N₂ | π-π Stacking | -4.2 | Dispersion |
Data derived from computational studies on iodobenzene-pyrazine complexes. researchgate.net
Spectroscopic Property Prediction and Interpretation (e.g., Vibrational Analysis)
Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations are widely used to compute vibrational frequencies, which can then be compared to experimental FT-IR and FT-Raman spectra. nih.govyoutube.com Such analyses allow for the assignment of specific vibrational modes to observed spectral bands.
For example, a computational study on p-iodoanisole, a molecule with structural similarities to this compound, used DFT (B3LYP method) to predict its vibrational wavenumbers and analyze its thermodynamic properties. nih.gov Similarly, detailed theoretical studies on iodobenzene have successfully reproduced experimental photoelectron spectra and analyzed the vibrational profiles of its ionic states. aip.orgnih.gov These computational approaches can provide a detailed understanding of the molecule's vibrational dynamics. mdpi.com
In Silico Design and High-Throughput Screening of Materials Incorporating this compound Moieties
The unique properties of the this compound moiety—a rigid aromatic core with a flexible alkyl chain and a polarizable iodine atom—make it a potential building block for functional materials such as liquid crystals. In silico design and high-throughput screening are computational strategies used to accelerate the discovery of new materials with desired properties.
These methods involve creating large virtual libraries of candidate molecules and using computational models to predict their performance. For example, in the design of liquid crystals, computational methods can predict properties like mesophase stability and transition temperatures. nih.gov The ability of the iodobenzene group to form specific intermolecular interactions like halogen bonds can be exploited to engineer self-assembling systems. For instance, halogen bonding between 1-alkyl-3-methylimidazolium iodides and iodoperfluorocarbons has been used to design novel ionic liquid crystals. While specific high-throughput screening studies incorporating this compound are not readily found, the principles of in silico design are directly applicable to exploring its potential in advanced materials. nih.gov
Future Research Directions and Outlook
Development of More Sustainable and Atom-Economical Synthetic Routes for 1-Hexyl-4-iodobenzene
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste and energy consumption. ijsrst.comopcw.org For this compound, a key area of future research will be the development of synthetic routes that are both sustainable and atom-economical.
Current research in green chemistry emphasizes several key strategies that could be applied to the synthesis of this compound:
Atom Economy : This principle focuses on maximizing the incorporation of all materials used in the process into the final product. ijsrst.commygreenlab.org Future synthetic methods will aim to move away from traditional routes that may generate significant byproducts.
Use of Renewable Feedstocks : A shift from fossil fuel-based starting materials to renewable resources, such as biomass, is a central goal. ijsrst.comopcw.org Research could explore pathways to synthesize the hexyl or benzene (B151609) components from bio-derived sources.
Catalytic Reagents : The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled. opcw.orgmdpi.com Future work will likely focus on developing novel catalysts for the iodination of hexylbenzene (B86705) that are highly selective and can be easily recovered and reused.
Energy Efficiency : Minimizing the energy footprint of chemical processes is crucial. ijsrst.com This can be achieved by designing syntheses that operate at ambient temperature and pressure, potentially utilizing methods like photocatalysis. researchgate.net
Expanding the Scope and Selectivity of Catalytic Applications
This compound is a valuable substrate in a variety of metal-catalyzed cross-coupling reactions, which are fundamental processes for creating carbon-carbon and carbon-heteroatom bonds. Future research will focus on expanding its utility and improving the efficiency and selectivity of these transformations.
Palladium-catalyzed reactions, such as the Heck, Suzuki, and Sonogashira couplings, are cornerstones of modern organic synthesis where aryl iodides like this compound are common reactants. nih.govuwindsor.caeiu.edu Future advancements are expected in the following areas:
Novel Catalyst Development : Research will continue to target the design of new palladium-based catalysts with higher activity and selectivity. nih.govresearchgate.net This includes the development of ligand-free systems and heterogeneous catalysts that simplify product purification and allow for catalyst recycling. nih.govacs.org
Alternative Activation Methods : The use of unconventional energy sources like microwaves and flow chemistry has been shown to improve reaction efficiency and reduce reaction times for cross-coupling reactions. nih.govacs.org Further exploration of these techniques for reactions involving this compound is a promising research avenue.
Broadening Reaction Scope : Efforts will be made to employ this compound in a wider array of cross-coupling reactions to construct increasingly complex molecular architectures. uwindsor.caacs.org This includes coupling with a more diverse range of organometallic reagents. uwindsor.ca
| Catalytic Reaction | Description | Potential Future Direction for this compound |
| Suzuki Coupling | Pd-catalyzed reaction of an organoboron compound with an organohalide. uwindsor.ca | Development of water-soluble catalysts; use in flow chemistry systems. acs.org |
| Heck Coupling | Pd-catalyzed reaction of an unsaturated halide with an alkene. eiu.edu | Design of more active catalysts to enable lower catalyst loadings; photocatalytic versions. eiu.eduresearchgate.net |
| Sonogashira Coupling | Pd-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov | Ligand-free and copper-free conditions to enhance sustainability. nih.gov |
| Negishi Coupling | Pd- or Ni-catalyzed reaction of an organozinc compound with an organohalide. nih.gov | One-pot, mechanochemical synthesis of the organozinc reagent and subsequent coupling. nih.gov |
Exploration of Novel Applications in Materials Science and Biomedical Fields
The unique structure of this compound, featuring a flexible alkyl chain and a reactive iodinated benzene ring, makes it an attractive building block for advanced materials and biomedical agents.
Materials Science:
Liquid Crystals : Aryl iodides are used as intermediates in the synthesis of liquid crystals. chemicalbook.com Research has shown that the molecular structure at the interface of liquid crystals is crucial for their function in display and sensor technologies. uchicago.edu this compound could be a precursor for new liquid crystalline materials with tailored properties for next-generation optical devices. cymitquimica.comoptica.org
Organic Electronics : The compound has been identified as a porphyrin that can be used as a semiconductor material, suggesting its potential in organic electronics. cymitquimica.com Future work could focus on incorporating this moiety into larger conjugated systems for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Biomedical Fields:
Contrast Agents : Iodinated aromatic compounds are widely used as X-ray contrast agents due to the high atomic number of iodine. nih.gov While not a contrast agent itself, derivatives such as 1,3,5-tri-n-hexyl-2,4,6-triodobenzene have been investigated for gastrointestinal imaging. nih.gov This opens the door for future research into designing and synthesizing novel, targeted X-ray contrast agents based on the this compound scaffold.
Radiolabeling : The carbon-iodine bond can be a site for introducing radioisotopes. Palladium-catalyzed cross-coupling reactions are a valuable tool for preparing PET (Positron Emission Tomography) radiotracers, and methods exist for the rapid incorporation of isotopes like carbon-11 (B1219553) using organoboron compounds and alkyl halides. mdpi.com Future studies could adapt these methods to synthesize radiolabeled tracers from this compound for diagnostic imaging.
Advancements in Computational Modeling for Predictive Design and Mechanistic Understanding
Computational chemistry is an increasingly powerful tool for accelerating the discovery and development of new molecules and materials. For this compound, computational modeling offers several avenues for future exploration.
Predictive Design : Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physical and chemical properties of derivatives of this compound. researchgate.net Methods like Density Functional Theory (DFT) can be used to predict the electronic and photophysical properties of materials derived from this compound, guiding the design of new organic semiconductors or dyes before their synthesis. rsc.orgscholaris.ca
Mechanistic Understanding : Computational studies can provide deep insights into the reaction mechanisms of catalytic processes involving this compound. acs.org By modeling the transition states and intermediates of cross-coupling reactions, researchers can better understand the factors controlling selectivity and reactivity, leading to the rational design of more efficient catalysts and optimized reaction conditions. acs.orgrsc.org For instance, understanding the conformational effects in intermediates can be crucial for predicting reaction outcomes. acs.org
Interdisciplinary Approaches to Uncover Unprecedented Reactivity and Applications
The most groundbreaking discoveries often occur at the intersection of different scientific disciplines. The future of research on this compound will benefit significantly from interdisciplinary collaborations.
Chemistry and Materials Science : The synergy between synthetic organic chemistry and materials science is essential for creating novel functional materials. This includes the design of polymers with specific electronic properties or liquid crystals with unique phase behaviors, starting from this compound and its derivatives. uchicago.educymitquimica.com
Chemistry and Biology/Medicine : Collaboration between chemists and biomedical researchers is key to developing new diagnostic and therapeutic tools. This could involve using this compound as a scaffold to create targeted drug delivery systems or advanced imaging agents. nih.gov
Experimental and Computational Chemistry : A tight feedback loop between experimental synthesis and characterization and computational modeling can dramatically accelerate the pace of discovery. scholaris.caacs.org
Exploring New Reactivity : Investigating the reactivity of this compound under novel conditions, such as those used in photochemistry or electrochemistry, could lead to the discovery of unprecedented chemical transformations. researchgate.netacs.org For example, the activation of the carbon-iodine bond using light or electricity could provide green and highly selective methods for creating new chemical bonds. researchgate.netacs.org Research into hypervalent iodine reagents, which can be generated from iodoarenes, has shown unique reactivity in C-H functionalization, opening up new synthetic possibilities. researchgate.netacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
